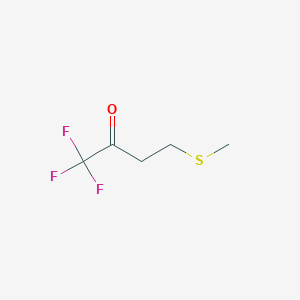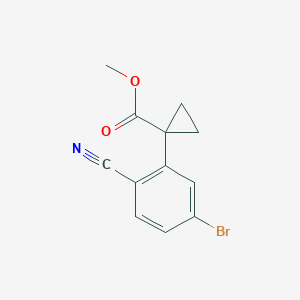![molecular formula C8H7BrO3 B15319779 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 2092066-54-9](/img/structure/B15319779.png)
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 6th position on the benzodioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the bromination of 2,3-dihydro-1,4-benzodioxin. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated benzodioxin derivatives.
Substitution: Formation of substituted benzodioxin compounds with various functional groups.
Applications De Recherche Scientifique
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine: Similar structure but with an amine group at the 5th position.
8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Contains an aldehyde group instead of a hydroxyl group.
8-bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid: Features a carboxylic acid group at the 6th position.
Uniqueness
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
2092066-54-9 |
|---|---|
Formule moléculaire |
C8H7BrO3 |
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
5-bromo-2,3-dihydro-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 |
Clé InChI |
TVBZOMGVHJGQPD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)
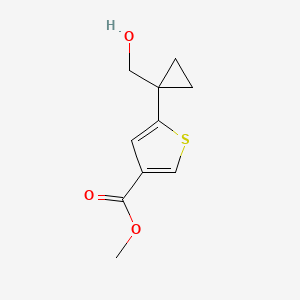
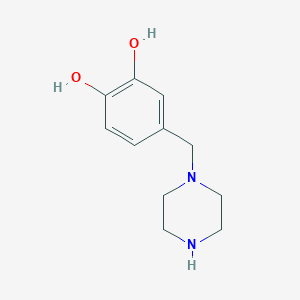
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)

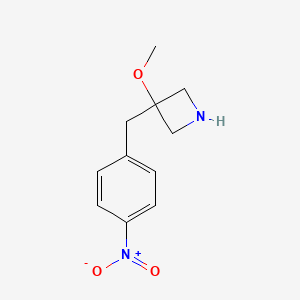

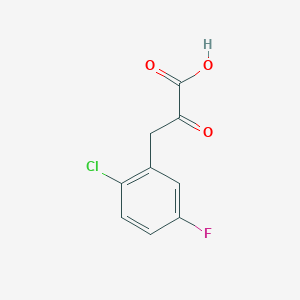
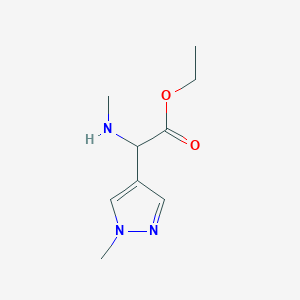
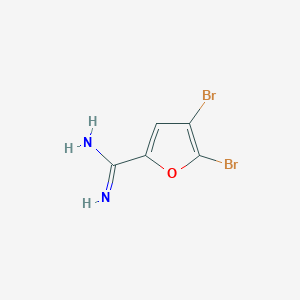
![rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)
